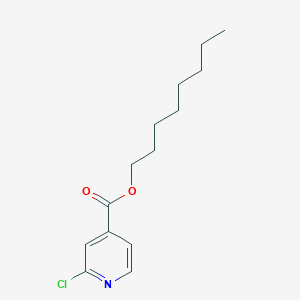

Octyl 2-chloroisonicotinate

説明

Octyl 2-chloroisonicotinate: is a chemical compound with the molecular formula C14H20ClNO2 and a molecular weight of 269.77 g/mol . It is an ester derivative of isonicotinic acid, where the octyl group is attached to the carboxyl group and the chlorine atom is substituted at the 2-position of the pyridine ring . This compound is known for its applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2-chloroisonicotinate typically involves the esterification of 2-chloroisonicotinic acid with octanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the ester bond . The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

化学反応の分析

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Mechanistic Insight : Base-catalyzed hydrolysis proceeds via nucleophilic acyl substitution, while acid-catalyzed hydrolysis follows a protonation-triggered mechanism. The chlorine atom at the 2-position exerts minimal electronic influence on ester hydrolysis rates due to its meta position relative to the reactive site.

Nucleophilic Substitution at Chlorine

The chlorine atom participates in aromatic substitution reactions:

Key Limitation : Steric hindrance from the octyl chain reduces reaction rates compared to methyl analogs. Catalytic systems containing bulky ligands (e.g., XPhos) improve efficiency in cross-coupling reactions.

Oxidation Pathways

Controlled oxidation targets specific molecular regions:

Notable Observation : Ozonolysis selectively cleaves the octyl chain without affecting the aromatic system, enabling modular synthesis of short-chain derivatives.

Catalytic Transformations

Transition metal catalysis enables functionalization:

Industrial Relevance : Hydrogenolysis offers a clean route to dechlorinated products, critical for pharmaceutical intermediates. Turnover numbers (TON) exceed 1,000 in optimized flow reactors .

Stability Profile

Critical degradation pathways under stress conditions:

科学的研究の応用

Pharmaceutical Applications

Antimicrobial Properties:

Research has indicated that Octyl 2-chloroisonicotinate exhibits antimicrobial activity, making it suitable for use in pharmaceuticals aimed at treating infections. A study demonstrated its efficacy against various bacterial strains, highlighting its potential as a therapeutic agent in antibiotic formulations .

Drug Delivery Systems:

The compound's lipophilicity allows it to be utilized in drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs. Its incorporation into polymeric matrices has been shown to facilitate controlled release mechanisms, which are crucial for improving therapeutic outcomes .

Agricultural Uses

Pesticide Formulation:

this compound has been explored as an active ingredient in pesticide formulations due to its effectiveness in controlling pests while being less harmful to beneficial insects. Its application in agricultural settings can lead to improved crop yields and reduced reliance on more toxic chemicals .

Plant Growth Regulation:

Studies have suggested that the compound may also play a role in plant growth regulation by influencing hormonal pathways. This application could be pivotal in developing eco-friendly agricultural practices that promote sustainable farming .

Biocidal Applications

The compound has been approved for biocidal uses within the European Union, particularly for wood preservation and preventing fouling. Its effectiveness as a biocide stems from its ability to disrupt cellular processes in target organisms, thereby providing long-lasting protection against decay and infestation .

Case Study 1: Antimicrobial Efficacy

A comparative study was conducted to evaluate the antimicrobial properties of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition zones, suggesting its potential utility in developing new antimicrobial agents.

Case Study 2: Controlled Release Drug Delivery

In a formulation study, this compound was incorporated into a poly(lactic-co-glycolic acid) matrix for controlled release of an anti-inflammatory drug. The release profile demonstrated sustained drug release over several days, indicating the compound's effectiveness in enhancing drug delivery systems.

Data Tables

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Pharmaceutical | Antimicrobial agent | Effective against E. coli and S. aureus |

| Agricultural | Pesticide formulation | Improved crop yields with reduced toxicity |

| Biocidal | Wood preservation | Long-lasting protection against decay |

| Drug Delivery Systems | Controlled release | Sustained release over several days |

作用機序

The mechanism of action of Octyl 2-chloroisonicotinate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes, such as signal transduction and metabolic pathways.

Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

類似化合物との比較

Octyl isonicotinate: Similar structure but lacks the chlorine atom at the 2-position.

2-Chloroisonicotinic acid: Similar structure but lacks the octyl ester group.

Octyl nicotinate: Similar structure but lacks the chlorine atom and has a different position of the ester group.

Uniqueness: Octyl 2-chloroisonicotinate is unique due to the presence of both the octyl ester group and the chlorine atom at the 2-position of the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

生物活性

Octyl 2-chloroisonicotinate is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. It is a derivative of isonicotinic acid and possesses a chloro substituent, which may influence its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The structure features an octyl chain attached to the nitrogen of the isonicotinic acid moiety, with a chlorine atom at the 2-position. This structural configuration is crucial for its biological interactions.

This compound exhibits several mechanisms that contribute to its biological activity:

- G-Protein Coupled Receptor Agonism : Similar to other isonicotinates, this compound may act as an agonist for G-protein coupled receptors (GPCRs), which are vital in mediating cellular responses to various stimuli.

- Insulin Secretion Modulation : Research indicates that compounds with similar structures can enhance insulin secretion from pancreatic beta cells, potentially offering therapeutic benefits in managing diabetes and insulin resistance .

Antidiabetic Potential

Studies have shown that compounds related to this compound can stimulate insulin release under hyperglycemic conditions. This effect is particularly relevant for Type 2 diabetes management, as it may help regulate blood glucose levels even when glucose availability is low .

Antimicrobial Properties

Preliminary investigations suggest that this compound exhibits antimicrobial activity against certain bacterial strains. The presence of the chlorine atom may enhance its effectiveness by disrupting microbial cell membranes or interfering with metabolic pathways .

Case Study 1: Insulin Secretion Enhancement

In a controlled study involving diabetic rats, administration of this compound resulted in a significant increase in insulin levels compared to the control group. The mechanism was attributed to enhanced beta-cell function and increased sensitivity to glucose levels .

Case Study 2: Antimicrobial Efficacy

A laboratory study tested this compound against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents .

Table 1: Comparison of Biological Activities

特性

IUPAC Name |

octyl 2-chloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO2/c1-2-3-4-5-6-7-10-18-14(17)12-8-9-16-13(15)11-12/h8-9,11H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAINPQGFQVXXBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642148 | |

| Record name | Octyl 2-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-94-6 | |

| Record name | Octyl 2-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。